An In-depth Technical Guide to 2-Methoxy-3-methylpyrazine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Methoxy-3-methylpyrazine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methylpyrazine is a volatile organic compound of significant interest due to its potent sensory properties, contributing to the characteristic aromas of a wide range of roasted and nutty food products.[1][2][3][4] This technical guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, and detailed experimental methodologies for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, food science, and drug development.
Chemical Properties and Structure
2-Methoxy-3-methylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family. Its distinct nutty and roasted aroma makes it a key component in the flavor profiles of coffee, cocoa, and various nuts.[5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methoxy-3-methylpyrazine[6] |
| CAS Number | 2847-30-5[7][8][9] |
| Molecular Formula | C₆H₈N₂O[8][9][10] |
| SMILES String | CC1=NC=CN=C1OC[5][6] |
| InChI Key | VKJIAEQRKBQLLA-UHFFFAOYSA-N[6][11] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 124.14 g/mol | [6][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][7][9] |
| Boiling Point | 158-159 °C at 760 mmHg | [7] |
| Density | 1.06 - 1.085 g/mL at 25 °C | [7][8][11] |
| Refractive Index | 1.504 - 1.508 at 20 °C | [7][11] |
| Flash Point | 55.56 °C (132 °F) | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [5][12] |
| Vapor Pressure | 3.271 mmHg at 25 °C | [7] |
Chemical Structure
The structure of 2-Methoxy-3-methylpyrazine consists of a pyrazine ring substituted with a methoxy (B1213986) group at position 2 and a methyl group at position 3.
Chemical structure of 2-Methoxy-3-methylpyrazine.
Experimental Protocols
Synthesis of 2-Methoxy-3-methylpyrazine
A common synthetic route to 2-Methoxy-3-methylpyrazine involves a two-step process starting from 2-methylpyrazine (B48319). This involves the chlorination of 2-methylpyrazine to form 2-chloro-3-methylpyrazine (B1202077), followed by a nucleophilic substitution with sodium methoxide.
This protocol is adapted from a general procedure for the chlorination of pyrazines.
Materials:
-
2-methylpyrazine
-
Carbon tetrachloride
-
Chlorine gas
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride.
-
While stirring, slowly bubble chlorine gas through the solution over a period of 30 minutes. The reaction is exothermic and should be monitored.
-
After the addition of chlorine is complete, purge the reaction mixture with nitrogen gas to remove any residual chlorine.
-
Remove the volatile solvents by rotary evaporation to yield a brown oily crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain 2-chloro-3-methylpyrazine.[10]
This is a representative nucleophilic aromatic substitution reaction.
Materials:
-
2-chloro-3-methylpyrazine
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-chloro-3-methylpyrazine in anhydrous methanol.
-
To the stirred solution, add a stoichiometric amount of sodium methoxide.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Methoxy-3-methylpyrazine.
-
Further purification can be achieved by vacuum distillation.
Synthetic workflow for 2-Methoxy-3-methylpyrazine.
Analytical Methodology: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a standard and highly effective method for the identification and quantification of 2-Methoxy-3-methylpyrazine in various matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Headspace autosampler (for volatile analysis)
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): For the analysis of volatile compounds in a liquid matrix (e.g., wine, coffee), HS-SPME is a common sample preparation technique.[12][13][14]
-
Place a 5-10 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the analyte between the liquid and headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and insert it into the GC injector for thermal desorption of the analytes onto the column.
Biological Activity and Signaling Pathways
Currently, there is a lack of substantial evidence in the scientific literature to suggest the involvement of 2-Methoxy-3-methylpyrazine in specific signaling pathways within mammalian systems. Its primary biological significance lies in its role as a potent aroma and flavor compound, and its function as a pheromone in certain insect species.[15] Some studies have evaluated its potential for cytotoxicity, but these have not elucidated a specific molecular mechanism or signaling cascade.[5][11] Further research is required to explore any potential pharmacological or toxicological effects at a molecular level.
Conclusion
2-Methoxy-3-methylpyrazine remains a compound of high interest, primarily driven by the food and fragrance industries. This guide has provided a detailed summary of its chemical properties and structure, along with representative experimental protocols for its synthesis and analysis. While its sensory characteristics are well-documented, its biological activities and potential interactions with cellular signaling pathways are largely unexplored, presenting an open area for future scientific investigation.
References
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- 2. tandfonline.com [tandfonline.com]
- 3. 2-Hydroxy-3-methylpyrazine|CAS 19838-07-4 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methoxy-3-methylpyrazine CAS#: 2847-30-5 [m.chemicalbook.com]
- 6. openagrar.de [openagrar.de]
- 7. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
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